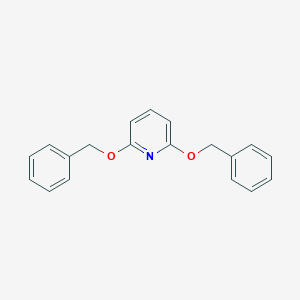

2,6-Bis(benzyloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREZYNKPQCIUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356136 | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-46-1 | |

| Record name | 2,6-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-Bis(benzyloxy)pyridine from 2,6-dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2,6-bis(benzyloxy)pyridine from 2,6-dihydroxypyridine. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 2,6-dihydroxypyridine is achieved through a double Williamson ether synthesis. This reaction involves the deprotonation of the two hydroxyl groups of 2,6-dihydroxypyridine by a base to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of a benzyl halide, typically benzyl bromide or benzyl chloride, to yield the desired product.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often employed to facilitate the deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxypyridine. Polar aprotic solvents, like N,N-dimethylformamide (DMF), are commonly used to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

2,6-Dihydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2,6-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 2.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Reported Yield | High |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 291.34 g/mol [1] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50 – 7.30 (m, 10H, Ar-H), 7.22 (t, J = 8.0 Hz, 1H, Py-H4), 6.45 (d, J = 8.0 Hz, 2H, Py-H3, H5), 5.35 (s, 4H, -OCH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.5, 140.2, 137.1, 128.6, 128.1, 127.8, 100.8, 70.2 |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Preparation of 2,6-Bis(benzyloxy)pyridine via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(benzyloxy)pyridine, a valuable intermediate in pharmaceutical and materials science, through the robust and widely utilized Williamson ether synthesis. This document details the underlying chemical principles, experimental protocols, and key quantitative data to facilitate its successful application in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. The Williamson ether synthesis offers a reliable and straightforward method for its preparation. This reaction involves the O-alkylation of 2,6-dihydroxypyridine with a benzyl halide in the presence of a suitable base. The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Principle and Mechanism

The Williamson ether synthesis of this compound proceeds in two main steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl groups of 2,6-dihydroxypyridine, forming a more nucleophilic pyridinedioxide anion.

-

Nucleophilic Substitution: The resulting pyridinedioxide anion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired ether linkages.

The general reaction scheme is as follows:

Where:

-

(HO)₂C₅H₃N represents 2,6-dihydroxypyridine

-

Bn-X represents a benzyl halide (X = Cl, Br)

-

Base is a suitable base (e.g., K₂CO₃, NaH)

-

(BnO)₂C₅H₃N is the product, this compound

Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,6-Dihydroxypyridine | C₅H₅NO₂ | 111.10 |

| Benzyl Bromide | C₇H₇Br | 171.03 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

3.2. Reaction Setup and Procedure

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxypyridine (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate (a slight excess, e.g., 2.2-2.5 eq).

-

To this stirred suspension, add benzyl bromide (a slight excess, e.g., 2.1-2.3 eq) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

Due to the absence of a specific literature procedure with a reported yield for this exact transformation, the expected yield can be estimated to be in the range of moderate to good, based on similar Williamson ether syntheses. It is crucial to perform the reaction under anhydrous conditions to maximize the yield, as the presence of water can hydrolyze the benzyl halide and quench the pyridinedioxide anion.

Visualizations

5.1. Logical Relationship of Williamson Ether Synthesis

Caption: Logical flow of the Williamson ether synthesis for this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Benzyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Strong bases like sodium hydride (if used) are flammable and react violently with water. Potassium carbonate is an irritant. Handle with care.

Conclusion

The Williamson ether synthesis provides an effective route for the preparation of this compound. By following the general protocol outlined in this guide and adhering to standard laboratory safety practices, researchers can successfully synthesize this valuable chemical intermediate for their specific applications in drug discovery and materials science. It is recommended to perform small-scale optimization of reaction conditions to achieve the best possible yield and purity.

2,6-Bis(benzyloxy)pyridine chemical properties and characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and characterization of 2,6-bis(benzyloxy)pyridine. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Core Chemical Properties

This compound is a pyridine derivative characterized by the presence of two benzyloxy groups at the 2 and 6 positions. This structure imparts specific chemical properties that are of interest in various synthetic applications. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| CAS Number | 16727-46-1 | [1][2] |

| Appearance | Off-white to light yellow solid | |

| Predicted Boiling Point | 425.7 ± 35.0 °C | |

| Predicted Density | 1.155 ± 0.06 g/cm³ | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the benzylation of 2,6-dihydroxypyridine. While a detailed, peer-reviewed experimental protocol specifically for this compound was not found in the available literature, a general procedure can be inferred from the synthesis of related compounds.

General Synthetic Approach: Benzylation of 2,6-Dihydroxypyridine

The synthesis would likely proceed via a Williamson ether synthesis. In this reaction, the hydroxyl groups of 2,6-dihydroxypyridine are deprotonated by a suitable base to form a diphenoxide intermediate. This intermediate then undergoes nucleophilic substitution with benzyl halide (e.g., benzyl bromide or benzyl chloride) to yield the desired this compound.

Reaction Scheme:

A potential synthetic pathway for this compound.

A Note on Experimental Data:

Despite a comprehensive search of available chemical literature and databases, specific experimental data for the 1H NMR, 13C NMR, and FT-IR characterization of this compound could not be located. The information presented in this guide is based on established chemical principles and data for structurally related compounds. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of any synthesized this compound. Commercial suppliers may offer characterization data upon request.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons of the pyridine ring and the two benzyloxy groups.

-

Pyridyl Protons: The pyridine ring protons would likely appear as a triplet for the H4 proton and a doublet for the H3 and H5 protons. The chemical shifts would be influenced by the electron-donating nature of the benzyloxy groups.

-

Benzylic Protons: A singlet corresponding to the four protons of the two methylene (-CH₂-) groups would be expected.

-

Phenyl Protons: A multiplet corresponding to the ten protons of the two phenyl rings would be observed.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the benzyloxy groups.

-

Pyridyl Carbons: Three signals for the C2/C6, C3/C5, and C4 carbons of the pyridine ring. The C2 and C6 carbons, being attached to the oxygen atoms, would be significantly downfield.

-

Benzylic Carbons: A signal for the methylene (-CH₂-) carbons.

-

Phenyl Carbons: Signals for the carbons of the phenyl rings, including the ipso, ortho, meta, and para carbons.

FT-IR Spectroscopy (Predicted)

The infrared spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

-

C-O-C Stretching: Strong bands characteristic of the aryl-ether linkages.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

Pyridine Ring Vibrations: Characteristic bands for the pyridine ring system.

Potential Applications

Derivatives of pyridine are widely utilized in medicinal chemistry and materials science. The benzyloxy groups in this compound can serve as protecting groups or be further functionalized, making it a potentially useful building block in the synthesis of more complex molecules for drug discovery and other applications.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

A standard workflow for the synthesis and characterization process.

References

Spectroscopic Profile of 2,6-Bis(benzyloxy)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,6-bis(benzyloxy)pyridine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Compound Identification

Compound Name: this compound Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.34 g/mol CAS Number: 16727-46-1

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | t | 1H | H-4 (Pyridine) |

| ~7.40 - 7.20 | m | 10H | Phenyl-H |

| ~6.50 | d | 2H | H-3, H-5 (Pyridine) |

| ~5.40 | s | 4H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2, C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~137 | C-ipso (Phenyl) |

| ~128.5 | C-ortho/meta (Phenyl) |

| ~128.0 | C-para (Phenyl) |

| ~105 | C-3, C-5 (Pyridine) |

| ~70 | -CH₂- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1580 | Strong | C=N Stretch (Pyridine Ring) |

| 1490 - 1450 | Strong | C=C Stretch (Aromatic Rings) |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch |

| 1050 - 1000 | Strong | C-O-C Symmetric Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 291.13 | 100 | [M]⁺ (Molecular Ion) |

| 200.08 | ~40 | [M - C₇H₇]⁺ |

| 91.05 | ~80 | [C₇H₇]⁺ (Tropylium Ion) |

Note: The mass spectrometry data is based on the calculated exact mass and expected fragmentation patterns.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a sufficient number of scans for clear signal observation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable method such as KBr pellet, Nujol mull, or as a thin film on a salt plate (NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Crystal Structure of 2,6-Bis(benzyloxy)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available structural and spectroscopic information for 2,6-bis(benzyloxy)pyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. While a detailed, publicly available single-crystal X-ray diffraction study with comprehensive crystallographic data is not currently available in the searched scientific literature, this document compiles the existing characterization data and presents a generalized experimental workflow for such an analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₉H₁₇NO₂, consists of a central pyridine ring substituted at the 2 and 6 positions with benzyloxy groups.[1][2] The molecular structure, as depicted in various chemical databases and publications, shows the two benzyl groups attached via oxygen atoms to the pyridine core.[1]

Physicochemical Data:

A summary of the computed and available physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 291.34 g/mol | PubChem[2] |

| IUPAC Name | 2,6-bis(phenylmethoxy)pyridine | PubChem[2] |

| CAS Number | 16727-46-1 | PubChem[2] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Spectroscopic methods are crucial for the characterization of this compound. While a complete set of raw data is not available, the types of spectroscopic information that have been reported are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide characteristic signals for the pyridine ring protons and carbons, as well as for the benzylic methylene protons and the phenyl groups. Commercial suppliers of this compound indicate the availability of NMR data.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C=N and C=C bonds of the pyridine and phenyl rings, and the C-H bonds of the aromatic and methylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the benzyloxy groups.[2]

Experimental Protocols

Although a specific experimental protocol for the crystal structure analysis of this compound is not available, a generalized workflow for such an analysis is outlined below. This protocol is based on standard techniques in small-molecule X-ray crystallography.

1. Synthesis and Crystallization:

The first step involves the synthesis of this compound, followed by the growth of single crystals suitable for X-ray diffraction.

-

Synthesis: A common synthetic route involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a base.

-

Crystallization: Single crystals can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

2. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Data Processing and Structure Solution:

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

4. Visualization and Analysis:

The final crystal structure is visualized using specialized software, and the geometric parameters (bond lengths, bond angles, torsion angles) are analyzed.

Below is a conceptual workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for crystal structure analysis.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the searched literature detailing the involvement of this compound in any particular signaling pathways. Research in this area would be required to elucidate its biological activity and potential mechanisms of action.

The logical relationship for identifying a suitable candidate for crystal structure analysis is outlined in the following diagram.

Caption: Logical workflow for structure determination.

Conclusion

While a definitive crystal structure analysis of this compound with comprehensive quantitative data is not publicly available in the reviewed literature, this guide provides a compilation of the existing chemical and spectroscopic information. The outlined experimental workflow offers a standard methodology for researchers seeking to perform such an analysis. Further investigation is warranted to determine the precise solid-state structure and to explore the potential biological activities of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Bis(benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,6-bis(benzyloxy)pyridine, a valuable building block in medicinal chemistry and materials science. This document details the common starting materials, reaction mechanisms, experimental protocols, and characterization of the final product, designed to be a practical resource for laboratory researchers and professionals in drug development.

Introduction

This compound is a disubstituted pyridine derivative featuring two benzyloxy groups at the 2 and 6 positions. This structure imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules, including ligands for catalysis and scaffolds for novel therapeutic agents. The benzyloxy groups can serve as protecting groups for the corresponding dihydroxypyridine or as bulky substituents to influence the conformation and reactivity of the pyridine core.

This guide will focus on the two most prevalent and practical synthetic strategies for obtaining this compound, starting from either 2,6-dichloropyridine or 2,6-dihydroxypyridine.

Synthetic Strategies

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This reliable and well-established method involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). The choice of starting material dictates the specific reagents and conditions required.

Route 1: From 2,6-Dichloropyridine

This approach involves the nucleophilic substitution of the two chloride atoms on the pyridine ring with benzyloxy groups. The reaction proceeds by treating 2,6-dichloropyridine with a source of benzoxide ions, typically generated in situ from benzyl alcohol and a strong base.

Reaction Mechanism:

The reaction is a bimolecular nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring activates the 2 and 6 positions towards nucleophilic attack. The benzoxide anion acts as the nucleophile, displacing the chloride ions.

Figure 1: Synthetic workflow starting from 2,6-dichloropyridine.

Route 2: From 2,6-Dihydroxypyridine

This method involves the O-alkylation of 2,6-dihydroxypyridine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the hydroxyl groups to form a more nucleophilic pyridin-dianion, which then reacts with the benzyl halide.

Reaction Mechanism:

This reaction is a classic Williamson ether synthesis. The base abstracts the acidic protons from the two hydroxyl groups of 2,6-dihydroxypyridine. The resulting dianion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of the benzyl halide.

Figure 2: Synthetic workflow starting from 2,6-dihydroxypyridine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2,6-Dichloropyridine

Materials:

-

2,6-Dichloropyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (2.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis from 2,6-Dihydroxypyridine

Materials:

-

2,6-Dihydroxypyridine

-

Benzyl bromide

-

Potassium carbonate

-

Anhydrous acetone or acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dihydroxypyridine (1.0 equivalent) in anhydrous acetone or acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 87-89 | 211 |

| 2,6-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | 190-195 | - |

| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |

| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | 198-199 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 291.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.25 (m, 11H, Ar-H), 6.75 (d, J = 8.0 Hz, 2H, Py-H), 5.35 (s, 4H, -CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | δ 163.5, 138.0, 137.5, 128.5, 128.0, 127.5, 107.0, 70.0 |

| FT-IR (KBr, cm⁻¹) | ~3060 (Ar-H), ~2930 (C-H), ~1590, 1450 (C=C, C=N), ~1250 (C-O) |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₉H₁₈NO₂: 292.1338; found: 292.1332 |

| Typical Yield | 70-90% (depending on the route and purification) |

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a fume hood under an inert atmosphere.

-

Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

2,6-Dichloropyridine is harmful if swallowed and is an irritant. Avoid inhalation and contact with skin and eyes.

-

DMF is a combustible liquid and a potential teratogen. Use in a well-ventilated area and avoid skin contact.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments. Consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized procedures tailored to their particular needs.

Technical Guide: Physical Properties and Synthesis of 2,6-Bis(benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(benzyloxy)pyridine, a pyridine derivative, serves as a valuable intermediate in organic synthesis. Its structural features make it a key building block in the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its physical properties and a well-defined synthetic pathway are crucial for its effective application in research and development. This guide provides a concise overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical reactions. The melting and boiling points are critical indicators of purity and are essential for designing experimental conditions.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | 73-74 °C | Experimental |

| Boiling Point | 425.7 ± 35.0 °C | Predicted |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following protocols describe the capillary method for determining the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the solid in a capillary tube transitions into a liquid.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Capillary Method)

This technique determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the apparatus is allowed to cool slowly.

-

Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of 2,6-dihydroxypyridine. This reaction involves the nucleophilic substitution of the hydroxyl groups with benzyloxy groups.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Solubility of 2,6-Bis(benzyloxy)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,6-bis(benzyloxy)pyridine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive analysis based on chemical structure, and comprehensive experimental protocols for determining solubility.

Introduction to this compound

This compound is a pyridine derivative characterized by the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring. Its chemical structure, featuring a polar pyridine core and nonpolar benzyl groups, results in a nuanced solubility profile across various organic solvents. The benzyloxy groups are known to enhance solubility in organic solvents.

Predicted and Observed Solubility Profile

While specific quantitative data is scarce, a qualitative understanding of the solubility of this compound can be inferred from its structure and from information available for analogous compounds. The principle of "like dissolves like" is a key determinant of solubility. The presence of the polar pyridine ring and ether linkages suggests solubility in polar aprotic solvents, while the large nonpolar benzyl groups suggest solubility in less polar organic solvents.

A related compound, 2,6-bis(benzyloxy)pyridin-3-amine hydrochloride, is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and slightly soluble in water[1]. The parent compound, pyridine, is miscible with a wide range of solvents, including water, alcohol, ether, and petroleum ether[2][3][4]. Based on these factors, the following qualitative solubility profile for this compound is proposed.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | The ether linkage and cyclic structure of THF can interact favorably with the ether linkages and aromatic rings of the solute. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of solvating the polar pyridine core. A related compound shows solubility in DMF[1]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A very strong polar aprotic solvent that is an effective solvent for a wide array of organic materials[5]. A related compound shows solubility in DMSO[1]. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | A polar aprotic solvent that should effectively solvate the pyridine derivative. |

| Methanol | CH₃OH | Polar Protic | Moderately Soluble | The polarity of methanol can interact with the pyridine nitrogen, but the large nonpolar groups may limit high solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar character which may enhance interaction with the benzyl groups. Purification of a related Schiff base in ethanol suggests some solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | The nonpolar nature of DCM should effectively solvate the large nonpolar benzyloxy groups. |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Similar to dichloromethane, it is expected to be a good solvent due to its ability to solvate nonpolar compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for quantitative and qualitative solubility determination.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm pore size)

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, let the solution remain undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent. This can be achieved in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

After complete solvent removal, cool the container in a desiccator and weigh it again.

-

The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100

-

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light. This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

References

CAS number and molecular formula of 2,6-Bis(benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2,6-Bis(benzyloxy)pyridine CAS Number: 16727-46-1 Molecular Formula: C₁₉H₁₇NO₂

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is provided below, offering a snapshot of its physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Weight | 291.35 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 425.7 ± 35.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.155 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

Note: Some physical properties are predicted values from chemical databases.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the benzylation of 2,6-dihydroxypyridine. The following protocol is a representative method.

Materials:

-

2,6-Dihydroxypyridine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Addition of Benzylating Agent: Slowly add benzyl chloride (2.2 eq) to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis and Functionalization

The synthesis of this compound is a key step for the creation of more complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry. The following diagram illustrates a logical workflow for its synthesis and subsequent functionalization.

Caption: Synthetic and functionalization workflow for this compound.

Signaling Pathways of Pyridine Derivatives in Drug Development

Pyridine scaffolds are integral to a multitude of FDA-approved drugs and are known to interact with various biological signaling pathways. While the specific pathways modulated by this compound are not extensively documented, its derivatives are designed to target key cellular processes implicated in diseases like cancer. The diagram below illustrates a generalized signaling pathway that pyridine derivatives often target.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridine derivative.

IUPAC nomenclature for 2,6-Bis(benzyloxy)pyridine and its derivatives

<Technical Guide: IUPAC Nomenclature, Synthesis, and Derivatives of 2,6-Bis(benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the IUPAC nomenclature, physical and chemical properties, and synthesis of this compound and its derivatives. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Chemical Structure

The foundational compound, this compound, is a pyridine ring substituted at the 2nd and 6th positions with benzyloxy groups.

-

Common Name: this compound

-

IUPAC Name: 2,6-bis(phenylmethoxy)pyridine[1]

-

Molecular Formula: C₁₉H₁₇NO₂[1]

-

CAS Number: 16727-46-1[1]

The nomenclature of its derivatives follows standard IUPAC rules, with the pyridine ring being the parent heterocycle. Substituents are named and numbered based on their position on the ring. For example:

-

3-bromo-2,6-bis(phenylmethoxy)pyridine is the IUPAC name for this compound with a bromine atom at the 3rd position.[2]

-

3-(4-methylphenyl)-2,6-bis(phenylmethoxy)pyridine is the IUPAC name for the derivative with a p-tolyl group at the 3rd position.[3]

Physicochemical and Spectroscopic Data

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| This compound | 2,6-bis(phenylmethoxy)pyridine | C₁₉H₁₇NO₂ | 291.34[5] | 425.7±35.0[5] | 1.155±0.06[5] |

| 2,6-Bis(benzyloxy)-3-bromopyridine | 3-bromo-2,6-bis(phenylmethoxy)pyridine | C₁₉H₁₆BrNO₂ | 370.2[2] | ~539 (analogue prediction)[4] | 1.27 (analogue prediction)[4] |

| (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | (2,6-bis(phenylmethoxy)pyridin-3-yl)boronic acid | C₁₉H₁₈BNO₄ | 335.16 | Not Available | Not Available |

| 2,6-Bis(benzyloxy)-3-(p-tolyl)pyridine | 3-(4-methylphenyl)-2,6-bis(phenylmethoxy)pyridine | C₂₆H₂₃NO₂ | 381.5[3] | Not Available | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. Below are detailed experimental protocols for key transformations.

Synthesis of this compound-3-boronic acid

This protocol outlines a potential synthetic route to a key boronic acid derivative, which is a versatile intermediate in cross-coupling reactions.[6]

Experimental Protocol:

-

Oxyarylation of 3-bromopyridine: 3-bromopyridine is reacted with phenol in the presence of a base like potassium carbonate (K₂CO₃). This reaction is typically a copper-catalyzed Ullmann-type coupling to introduce aryloxy groups at the 2 and 6 positions.

-

Protection of Phenolic OH Groups: The resulting 2,6-dihydroxypyridine is treated with benzyl chloride and a base such as potassium carbonate or sodium hydride (NaH) to protect the hydroxyl groups, yielding this compound.

-

Borylation: The this compound is then subjected to a borylation reaction using a reagent like bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst. A ligand such as SPhos and a base like potassium acetate (KOAc) may be required to facilitate the introduction of the boronic acid group at the 3-position.

-

Purification: The final product, this compound-3-boronic acid, is purified using standard techniques such as column chromatography.

Monitoring: Each step of the synthesis should be monitored by analytical techniques like NMR, GC-MS, or HPLC to ensure the desired transformations and purity of intermediates.[6]

Synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine Hydrochloride

The amine derivative is another important intermediate for pharmaceutical development.[4]

Experimental Protocol:

-

Nitration: A nitro group is introduced at the 3-position of this compound.

-

Reduction of the Nitro Group: The nitro-intermediate is then reduced to an amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents like iron powder and ammonium chloride in a solvent mixture of THF and water at elevated temperatures (e.g., 75°C).[4]

-

Salt Formation: The resulting amine is treated with hydrochloric acid to form the more stable hydrochloride salt.[4]

Applications in Drug Development and Research

Derivatives of this compound are valuable intermediates in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Intermediates: The amine and boronic acid derivatives are precursors for antiviral and antibiotic agents.[4] The boronic acid, in particular, is used in Suzuki-Miyaura coupling reactions to create biaryl structures, which are common motifs in drug candidates.[4]

-

Ligand Design: The pyridine core can coordinate with metals, making these compounds useful in the design of ligands for catalysis, including applications in asymmetric synthesis.[4]

-

Biological Activity: While the core structure's biological activity is not extensively documented, related pyridine-containing compounds have shown a range of biological effects. For instance, 2,6-bis(2-benzimidazolyl)pyridine acts as a potent inhibitor of small conductance calcium-activated potassium (SK) channels.[7]

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly involving this compound is not prominently described in the literature, we can visualize the logical workflow for its synthesis and subsequent functionalization, which is a key aspect of its utility in research and drug development.

References

- 1. This compound | C19H17NO2 | CID 819936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Bis(benzyloxy)-3-bromopyridine | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Bis(benzyloxy)-3-(p-tolyl)pyridine | C26H23NO2 | CID 172316551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 5. This compound CAS#: 16727-46-1 [m.chemicalbook.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Frontiers | 2,6-Bis(2-Benzimidazolyl)Pyridine (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels [frontiersin.org]

Methodological & Application

Application Notes and Protocols: 2,6-Bis(benzyloxy)pyridine as a Precursor for Boronic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of boronic acids using 2,6-bis(benzyloxy)pyridine as a key precursor. This document offers detailed experimental protocols for the synthesis of the precursor itself and its subsequent conversion to a valuable boronic acid derivative. The application of the resulting boronic acid in cross-coupling reactions is also discussed, highlighting its utility in the development of complex molecules relevant to pharmaceutical and materials science research.

Introduction

Pyridine-based boronic acids are pivotal building blocks in modern organic synthesis, particularly in the realm of drug discovery and development. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The strategic placement of substituents on the pyridine ring is crucial for modulating the physicochemical and biological properties of the final products. This compound serves as a versatile precursor, enabling the introduction of a boronic acid functionality at the 3-position. The benzyloxy groups act as protecting groups for the pyridinol functionalities, which can be deprotected in later synthetic steps if desired, offering further avenues for molecular diversification.

Synthesis of this compound-3-boronic acid

The synthesis of this compound-3-boronic acid is a multi-step process that begins with the formation of the this compound precursor, followed by a palladium-catalyzed borylation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dihydroxypyridine

This protocol details the benzylation of 2,6-dihydroxypyridine to protect the hydroxyl groups.

-

Materials:

-

2,6-Dihydroxypyridine

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

-

Protocol 2: Palladium-Catalyzed Miyaura Borylation of this compound

This protocol describes the synthesis of this compound-3-boronic acid pinacol ester via a Miyaura borylation reaction.[1][2][3]

-

Materials:

-

This compound (prepared in Protocol 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar palladium catalyst

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or toluene

-

Helium or Argon for degassing

-

-

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the this compound-3-boronic acid pinacol ester.

-

Protocol 3: Deprotection of the Benzyl Groups (Optional)

The benzyloxy groups can be removed to yield the corresponding dihydroxypyridine boronic acid derivative. Catalytic hydrogenolysis is a common method for this transformation.[4]

-

Materials:

-

This compound-3-boronic acid derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the this compound-3-boronic acid derivative in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound-3-boronic acid pinacol ester. Please note that yields are highly dependent on specific reaction conditions and purification techniques.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzylation | 2,6-Dihydroxypyridine, Benzyl bromide | K₂CO₃ or NaH | DMF | Room Temp. | 12-16 | 75-90 |

| Borylation | This compound | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 | 12-24 | 60-85 |

Application in Suzuki-Miyaura Cross-Coupling

This compound-3-boronic acid and its pinacol ester are valuable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-aryl or 3-heteroaryl substituted 2,6-bis(benzyloxy)pyridines.[5] These products can be further modified, for instance, by deprotection of the benzyloxy groups, to access a wide range of functionalized pyridine derivatives.

General Protocol for Suzuki-Miyaura Coupling

-

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

This compound-3-boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

-

-

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound-3-boronic acid pinacol ester (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Visualization of Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow.

Caption: Synthetic workflow for the preparation and application of this compound-3-boronic acid.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of this compound-3-boronic acid and its derivatives. The protocols provided herein offer a reliable pathway for the preparation of these important synthetic intermediates. The utility of the resulting boronic acid in Suzuki-Miyaura cross-coupling reactions opens up a wide range of possibilities for the synthesis of novel and complex pyridine-containing molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates and scales.

References

Application Notes and Protocols for the Use of 2,6-Bis(benzyloxy)pyridine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 2,6-bis(benzyloxy)pyridine as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover fundamental transformations such as nitration, reduction, and borylation, culminating in a Suzuki-Miyaura cross-coupling reaction to generate complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable building block in medicinal chemistry due to the synthetic versatility of its pyridine core and the utility of the benzyl ether protecting groups. Functionalization of the pyridine ring at the 3-position allows for the introduction of key pharmacophores. Subsequent deprotection of the benzyloxy groups can provide access to dihydroxypyridine derivatives for further elaboration. This document details the synthesis of crucial intermediates, including 3-amino-2,6-bis(benzyloxy)pyridine and (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid, and their application in the construction of precursors for targeted therapies.

Core Synthetic Pathways

The primary synthetic route involves a three-step sequence starting from this compound:

-

Nitration: Electrophilic nitration at the 3-position of the pyridine ring.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Borylation and Suzuki-Miyaura Coupling: Transformation of the amino group to a boronic acid for subsequent palladium-catalyzed cross-coupling reactions.

These pathways provide access to a diverse range of substituted pyridine derivatives that are precursors to various therapeutic agents.

Data Presentation

Table 1: Summary of Key Reactions and Yields

| Step | Reaction | Key Reagents | Product | Typical Yield (%) |

| 1 | Nitration | Fuming HNO₃, H₂SO₄ | 3-Nitro-2,6-bis(benzyloxy)pyridine | ~85% |

| 2 | Reduction | Fe, NH₄Cl, Ethanol/Water | 3-Amino-2,6-bis(benzyloxy)pyridine | ~95% |

| 3 | Borylation | Bis(pinacolato)diboron, Pd catalyst | (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester | Not specified |

| 4 | Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, Base | 3-Aryl-2,6-bis(benzyloxy)pyridine | >80% |

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-2,6-bis(benzyloxy)pyridine

This protocol describes the nitration of this compound at the 3-position.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-nitro-2,6-bis(benzyloxy)pyridine.

Protocol 2: Synthesis of 3-Amino-2,6-bis(benzyloxy)pyridine

This protocol details the reduction of the nitro group to an amine using iron powder and ammonium chloride.[1][2]

Materials:

-

3-Nitro-2,6-bis(benzyloxy)pyridine

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Celite®

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

Procedure:

-

To a solution of 3-nitro-2,6-bis(benzyloxy)pyridine in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.[2]

-

Heat the resulting mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

To the remaining aqueous residue, add a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,6-bis(benzyloxy)pyridine as a solid.

Protocol 3: Synthesis of (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid Pinacol Ester

This protocol outlines the conversion of a 3-halo-2,6-bis(benzyloxy)pyridine to the corresponding boronic acid pinacol ester, a key step for Suzuki-Miyaura coupling.[3]

Materials:

-

3-Bromo-2,6-bis(benzyloxy)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk flask, combine 3-bromo-2,6-bis(benzyloxy)pyridine, bis(pinacolato)diboron, and potassium acetate.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) to the flask.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester with an aryl halide.

Materials:

-

(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester

-

Aryl halide (e.g., 4-bromobenzaldehyde)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk flask, combine (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester, the aryl halide, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 3-aryl-2,6-bis(benzyloxy)pyridine.

Visualizations

References

Application Notes: The Role of the 2,6-Bis(benzyloxy)pyridine Scaffold in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-bis(benzyloxy)pyridine scaffold is a valuable building block in modern organic synthesis, particularly in the construction of complex, highly substituted pyridine derivatives that are of significant interest in medicinal chemistry and materials science. While not commonly employed as a direct ligand for transition metal catalysts, its true utility lies in its role as a versatile precursor for more elaborate molecular architectures. Specifically, the derivatization of the this compound core into boronic acids or esters enables its participation in powerful transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note details the primary use of the this compound framework as a synthetic intermediate and provides a comprehensive, representative protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Application: A Precursor for Substituted Pyridines

The key to the application of this compound in transition metal catalysis is its functionalization at the C3 position to form (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid. This transformation converts the otherwise inert pyridine ring into a versatile nucleophilic partner for cross-coupling reactions. The benzyloxy groups at the 2 and 6 positions serve multiple purposes: they can act as protecting groups, influence the electronic properties of the pyridine ring, and can be deprotected in later synthetic steps to reveal hydroxyl functionalities for further modification.